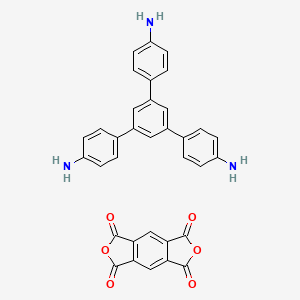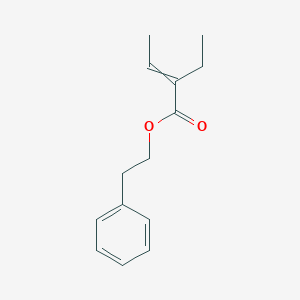
2-Phenylethyl 2-ethyl-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylethyl 2-ethyl-2-butenoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from 2-phenylethanol and 2-ethyl-2-butenoic acid, combining the aromatic properties of the phenyl group with the fruity scent of the ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 2-ethyl-2-butenoate typically involves the esterification of 2-phenylethanol with 2-ethyl-2-butenoic acid. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylethyl 2-ethyl-2-butenoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-phenylethanol and 2-ethyl-2-butenoic acid.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed
Hydrolysis: 2-Phenylethanol and 2-ethyl-2-butenoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other derivatives.
Aplicaciones Científicas De Investigación
2-Phenylethyl 2-ethyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-Phenylethyl 2-ethyl-2-butenoate involves its interaction with biological targets such as enzymes and receptors. The ester group can undergo hydrolysis to release 2-phenylethanol, which may exert biological effects through its interaction with cellular pathways. The phenyl group can also interact with aromatic receptors, contributing to its overall activity.
Comparación Con Compuestos Similares
2-Phenylethyl 2-ethyl-2-butenoate can be compared with other esters such as:
Ethyl acetate: A simple ester with a fruity aroma, commonly used as a solvent.
Methyl butyrate: Known for its apple-like scent, used in flavorings.
Ethyl benzoate: An ester with a floral aroma, used in perfumes.
Uniqueness
This compound stands out due to its combination of the aromatic phenyl group and the fruity ester group, making it valuable in both fragrance and flavor applications.
Propiedades
Número CAS |
85204-17-7 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2-phenylethyl 2-ethylbut-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-3-13(4-2)14(15)16-11-10-12-8-6-5-7-9-12/h3,5-9H,4,10-11H2,1-2H3 |
Clave InChI |
RCGVVLWESIDPJT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC)C(=O)OCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


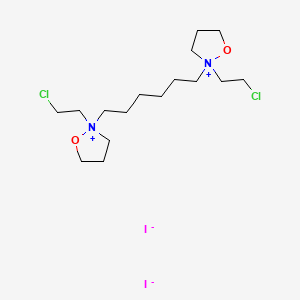
![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)
![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)
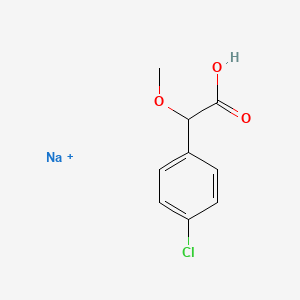
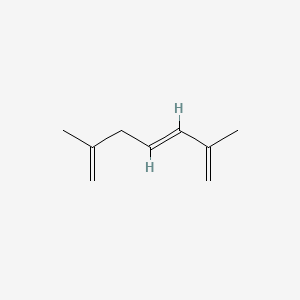
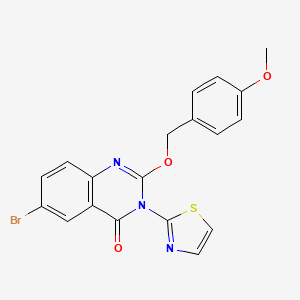



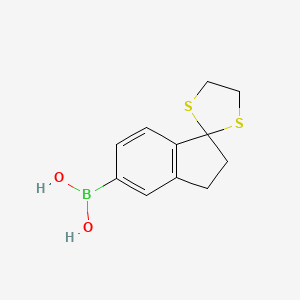
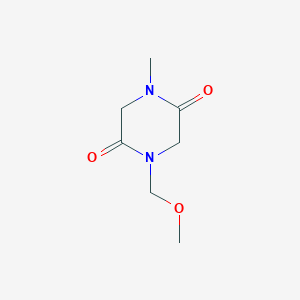
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
